molecular formula C9H10INO B048880 N-(4-iodo-2-methylphenyl)acetamide CAS No. 117324-09-1

N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B048880
CAS No.: 117324-09-1
M. Wt: 275.09 g/mol
InChI Key: DUBRQYZOLALJTQ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.091 g/mol . It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with a methyl group and an acetamide group. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)acetamide typically involves the iodination of 2-methylacetanilide. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the para position relative to the acetamide group. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)acetamide, while oxidation with potassium permanganate could produce N-(4-iodo-2-methylphenyl)acetic acid .

Scientific Research Applications

N-(4-iodo-2-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the acetamide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(2-iodo-4-methylphenyl)acetamide: Similar structure but with the iodine atom at the ortho position.

    N-(4-bromo-2-methylphenyl)acetamide: Similar structure but with a bromine atom instead of iodine.

    N-(4-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

N-(4-iodo-2-methylphenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in various chemical and biological studies .

Biological Activity

N-(4-iodo-2-methylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C10H10INO. The presence of the iodine atom in its structure is significant as it influences the compound's reactivity and biological interactions. The halogen substitution can enhance binding interactions with biological targets, potentially increasing the efficacy of the compound in therapeutic applications.

Property Value
Molecular Formula C10H10INO
Molecular Weight 293.1 g/mol
IUPAC Name This compound
Potential Activities Anti-inflammatory, Anticancer

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation. Specifically, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Its mechanism of action appears to involve the inhibition of specific enzymes, such as topoisomerases, which play critical roles in DNA replication and repair. Inhibition of these enzymes can lead to cancer cell death, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231 .

A study assessing the cytotoxicity of related compounds found that those with similar structural features exhibited significant reductions in cell viability across different cancer cell lines. For instance, compounds analogous to this compound demonstrated IC50 values indicating potent anticancer activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as topoisomerases I and II. This inhibition disrupts DNA replication in cancer cells, leading to apoptosis .
  • Receptor Modulation : It is hypothesized that this compound interacts with specific receptors involved in inflammatory pathways, modulating their activity and reducing inflammation .

Case Studies

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated that this compound analogs were effective at inducing apoptosis in MCF-7 cells through topoisomerase inhibition. The most active compounds showed IC50 values significantly lower than standard chemotherapeutics .
  • Inflammatory Models : Experimental models assessing the anti-inflammatory effects of similar compounds revealed a decrease in inflammatory markers when treated with halogenated acetamides, suggesting a promising therapeutic role for this compound .

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-6-5-8(10)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBRQYZOLALJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350164
Record name N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117324-09-1
Record name N-(4-iodo-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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